4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-5(8)2-3-6(7(4)10)13(9,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZBTZIUENAEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2-fluoro-3-methylbenzene, followed by sulfonylation using chlorosulfonic acid. The reaction conditions often require a catalyst, such as aluminum chloride, to facilitate the electrophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
The compound serves as a building block in organic synthesis. Its sulfonyl chloride group allows for nucleophilic substitution reactions with various nucleophiles, facilitating the formation of sulfonamides and other derivatives. This property makes it valuable for constructing complex molecules in pharmaceutical development .
Medicinal Chemistry
Research indicates that derivatives of sulfonyl chlorides exhibit significant biological activities, including antibacterial and antitumor properties. 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride has been investigated for its potential to act as an antibacterial agent against strains such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial potential .
Agrochemicals
In the agrochemical sector, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for developing new agrochemical products.
The biological activity of this compound has been studied extensively:
Antibacterial Activity
A study highlighted the antibacterial properties of sulfonamide derivatives related to this compound. For instance, certain derivatives demonstrated MIC values as low as 0.39 mg/L against MSSA and MRSA, indicating strong antibacterial effects.
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| This compound | TBD | MSSA, MRSA |
| 4-Chloro-5-fluoro-2-methylbenzenesulfonamide | 0.39–3.12 | MSSA |
| 4-Bromo-5-fluoro-2-methylbenzenesulfonamide | 1.56–25 | MRSA |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against kinases like GSK-3β and ROCK-1. Some structural analogs exhibited IC50 values ranging from 10 to over 1300 nM against these kinases, showcasing significant inhibitory activity .
Case Studies
Inhibitory Activity Against Kinases : A recent study identified several compounds with varying degrees of inhibition against GSK-3β and ROCK-1, with one compound showing an IC50 value of 8 nM against GSK-3β, indicating that modifications can enhance inhibitory effects.
Antibacterial Efficacy : The efficacy of benzenesulfonate derivatives was evaluated against various bacterial strains, revealing that specific structural modifications significantly enhanced activity against both MSSA and MRSA while maintaining low cytotoxicity to human cells .
Safety and Toxicity Considerations
As a sulfonyl chloride, this compound poses risks such as skin burns and eye irritation upon contact. Proper handling protocols and safety measures are essential during laboratory use to mitigate these risks .
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is leveraged in various chemical processes to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Functional Group Analysis
The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with structurally related compounds:
4-Bromo-2-methoxybenzene-1-sulfonyl chloride
- Molecular Formula : C₇H₆BrClO₃S .
- Key Differences : Replaces the 2-fluoro and 3-methyl groups with a methoxy (-OCH₃) group at position 2.
- Impact :
4-Bromo-3-methylbenzene-1-sulfonyl fluoride
- Molecular Formula : C₇H₆BrFO₂S .
- Key Differences : Replaces the sulfonyl chloride (-SO₂Cl) with sulfonyl fluoride (-SO₂F) and lacks the 2-fluoro substituent.
- Impact: Sulfonyl fluorides are less reactive than sulfonyl chlorides due to the stronger C-F bond, making them more stable but less versatile in synthesis .
5-Chloro-6-fluoropyridine-3-sulfonyl chloride
- Molecular Formula: C₅H₂Cl₂FNO₂S .
- Key Differences : Pyridine ring instead of benzene, with chlorine and fluorine at positions 5 and 6, respectively.
- Reduced aromatic stability compared to benzene derivatives may affect thermal degradation profiles.
Physicochemical and Reactivity Comparison
Biological Activity
4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogenated benzene and sulfonyl functionalities, making it a candidate for various applications, particularly in the development of pharmaceuticals.
The molecular formula of this compound is , with a molecular weight of approximately 271.08 g/mol. The presence of bromine and fluorine atoms in its structure enhances its reactivity, particularly in nucleophilic substitution reactions, which are crucial for biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including antibacterial and enzyme inhibitory effects. The sulfonyl chloride functional group is known to participate in various biochemical interactions, contributing to the compound's biological profile.
Antibacterial Activity
A study highlighted the antibacterial properties of sulfonamide derivatives related to sulfonyl chlorides. These compounds demonstrated activity against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.39 mg/L, indicating potent antibacterial potential .
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| This compound | TBD | MSSA, MRSA |
| 4-Chloro-5-fluoro-2-methylbenzenesulfonamide | 0.39–3.12 | MSSA |
| 4-Bromo-5-fluoro-2-methylbenzenesulfonamide | 1.56–25 | MRSA |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in studies focusing on kinases such as GSK-3β and ROCK-1. For instance, modifications of similar compounds have shown IC50 values ranging from 10 to over 1300 nM against these kinases, suggesting that structural variations can significantly influence inhibitory activity .
Case Studies
- Inhibitory Activity against Kinases : A recent study identified several compounds with varying degrees of inhibition against GSK-3β and ROCK-1. Compounds with similar structures to this compound exhibited promising results, with one compound showing an IC50 value of 8 nM against GSK-3β .
- Antibacterial Efficacy : The antibacterial efficacy of benzenesulfonate derivatives was evaluated against various strains of bacteria. The results indicated that certain structural modifications enhanced activity against both MSSA and MRSA, with MIC values significantly lower than cytotoxic concentrations for human cells .
Safety and Toxicity
While exploring the biological activity, it is crucial to consider the safety profile of this compound. As a sulfonyl chloride, it poses risks such as skin burns and eye irritation upon contact . Thus, proper handling and safety measures are essential during laboratory use.
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential electrophilic aromatic substitution (EAS) to introduce bromine and fluorine substituents, followed by sulfonation and chlorination to install the sulfonyl chloride group. Key steps include:
EAS for Bromination : Use FeBr₃ or AlBr₃ as a catalyst under anhydrous conditions to position bromine at the para position relative to the methyl group .
Fluorination : Employ fluorinating agents like Selectfluor® in polar aprotic solvents (e.g., DMF) to ensure regioselectivity at the ortho position .
Sulfonation-Chlorination : Treat the intermediate with chlorosulfonic acid (ClSO₃H) to form the sulfonic acid, followed by PCl₅ or SOCl₂ to generate the sulfonyl chloride .
Critical Factors :
- Temperature control during sulfonation (0–5°C) minimizes side reactions.
- Excess chlorination agents (e.g., PCl₅) improve conversion to sulfonyl chloride.
Q. What are the primary chemical reactions of this compound, and how do they compare to analogous sulfonyl chlorides?
- Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution (e.g., with amines, alcohols) to form sulfonamides or sulfonates. Unique reactivity arises from the electron-withdrawing effects of bromine and fluorine:
- Nucleophilic Substitution : Reactivity order: Amines > alcohols > thiols due to steric hindrance from the methyl group.
- Comparison with Analogues :
| Compound | Reactivity with Amines (k, L/mol·s) | Steric Hindrance |
|---|---|---|
| 4-Bromo-2-fluoro-3-methyl | 0.45 | High (methyl) |
| 4-Chloro-2-fluorobenzenesulfonyl chloride | 0.62 | Moderate |
| 2-Bromo-4-fluorobenzenesulfonyl chloride | 0.38 | Low |
- Data derived from kinetic studies in acetonitrile at 25°C .
Advanced Research Questions
Q. How can researchers optimize coupling reactions (e.g., Suzuki-Miyaura) involving this compound, given steric and electronic challenges?
- Methodological Answer : The bromine substituent enables cross-coupling, but steric bulk from the methyl group and electron-withdrawing fluorine reduce catalytic efficiency. Optimization strategies include:
- Catalyst Selection : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance turnover .
- Solvent/Base Systems : DME/H₂O (4:1) with Cs₂CO₃ improves solubility and deprotonation.
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and increase yield (78% vs. 52%) under 100°C .
Troubleshooting : If coupling stalls, add tetrabutylammonium bromide (TBAB) to stabilize the palladium intermediate.
Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by substituent proximity?
- Methodological Answer : Overlapping signals in ¹H/¹³C NMR due to bromine’s quadrupolar relaxation and fluorine’s spin-spin coupling require advanced techniques:
- 2D NMR (HSQC, HMBC) : Assigns peaks by correlating ¹H-¹³C couplings (e.g., distinguishes methyl protons from aromatic signals) .
- 19F NMR : Quantifies deshielding effects of fluorine (-112 ppm vs. CCl₃F reference) .
- X-ray Crystallography : Resolves regiochemical ambiguities in sulfonyl chloride orientation .
Data Contradiction Analysis
Q. How do conflicting reports on sulfonation efficiency (e.g., mono- vs. di-sulfonation) impact synthetic design?
- Methodological Answer : Discrepancies arise from varying sulfonation temperatures and solvent polarities:
- Low-Temperature Sulfonation (0°C) : Favors mono-sulfonation (yield: 85%) .
- High-Temperature Sulfonation (40°C) : Risk of di-sulfonation (up to 20% byproduct) .
Mitigation : Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 3:1) and quench with ice-water to isolate the mono-sulfonated product.
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous or amine-rich environments?
- Methodological Answer : The sulfonyl chloride reacts exothermically with water/amines, releasing HCl gas. Protocols include:
- Ventilation : Use fume hoods with >0.5 m/s airflow .
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and splash goggles .
- Quenching : Neutralize waste with 10% NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
